beta-Ionone beta-Ionone Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery.
Beta-ionone is an ionone that is but-3-en-2-one substituted by a 2,6,6-trimethylcyclohex-1-en-1-yl group at position 4. It has a role as an antioxidant and a fragrance.
β-ionone is a natural product found in Nepeta nepetella, Vitis rotundifolia, and other organisms with data available.
beta-Ionone is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 85949-43-5
VCID: VC13307453
InChI: InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=O)C
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

beta-Ionone

CAS No.: 85949-43-5

Cat. No.: VC13307453

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

beta-Ionone - 85949-43-5

Specification

CAS No. 85949-43-5
Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
Standard InChI InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
Standard InChI Key PSQYTAPXSHCGMF-BQYQJAHWSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=O)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=O)C
Boiling Point 284 °F at 18 mmHg (NTP, 1992)
271 °C at 760 mm Hg
Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/
266.00 to 269.00 °C. @ 760.00 mm Hg
Colorform Colorless to pale, straw-colored liquid
Flash Point greater than 235 °F (NTP, 1992)
> 113 °C (> 235 °F) - closed cup
Melting Point -35 °C

Introduction

Chemical Identity and Structural Properties

Beta-Ionone ((3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one) belongs to the sesquiterpenoid class, featuring three isoprene units arranged in a cyclic structure . Its IUPAC name reflects the trans configuration of the double bond at the 3E position, critical for its stereochemical activity . The compound’s molecular framework includes a cyclohexenyl ring substituted with methyl groups and a conjugated ketone, contributing to its volatility and sensory characteristics .

Physicochemical Characteristics

Beta-Ionone exists as a solid at room temperature, with a melting point of -49°C . Its low molecular weight (192.30 g/mol) and hydrophobic nature (logP ≈ 3.2) facilitate diffusion across biological membranes, influencing its bioavailability . The compound’s UV-Vis spectrum shows strong absorption at 290 nm, a property leveraged in analytical quantification .

Table 1: Key Physicochemical Properties of Beta-Ionone

PropertyValue
Molecular FormulaC13H20O\text{C}_{13}\text{H}_{20}\text{O}
Molecular Weight192.30 g/mol
Melting Point-49°C
Boiling Point266–268°C (estimated)
SolubilityInsoluble in water; soluble in organic solvents
Odor Threshold90 ng/L (in water)

Natural Occurrence and Biosynthetic Pathways

Beta-Ionone is ubiquitously distributed in flora, particularly in flowers (violets, roses), fruits (raspberries, grapes), and vegetables (carrots, tomatoes) . Its formation occurs via enzymatic cleavage of β-carotene by carotenoid cleavage dioxygenases (CCDs), yielding apocarotenoids with diverse ecological functions .

Biosynthesis in Plants

The cleavage of β-carotene at the 9,10 and 9',10' positions by CCDs generates beta-Ionone as a volatile byproduct . In tomatoes, thermal processing disrupts cellular structures, accelerating β-carotene degradation and beta-Ionone release . Similarly, enzymatic oxidation in tea leaves during fermentation enhances beta-Ionone levels, contributing to woody and floral tea aromas .

Microbial Production

Recent metabolic engineering efforts have focused on heterologous biosynthesis in Saccharomyces cerevisiae and Escherichia coli. By introducing plant-derived CCD genes into microbial hosts, researchers achieved beta-Ionone titers of up to 120 mg/L, a 15-fold increase over wild-type strains . Optimizing promoter strength and cofactor availability (e.g., NADPH) further enhances yield, positioning microbial systems as scalable production platforms .

Analytical Methods and Quantification

Stable Isotope Dilution Assay (SIDA)

SIDA coupled with GC-MS is the gold standard for beta-Ionone quantification, offering precision (±5% RSD) and sensitivity (LOQ = 10 ng/L) . This method identified regional variations in Bordeaux wines, with Merlot grapes showing stable beta-Ionone levels (120–150 ng/L) during maturation .

Sensory Evaluation Challenges

Human perception of beta-Ionone varies, with 50% of panelists in orange juice studies unable to detect it at sub-threshold concentrations . Such anosmia necessitates complementary instrumental analysis in flavor profiling .

Future Directions and Challenges

While beta-Ionone’s industrial and biomedical promise is evident, challenges persist. In microbial systems, product toxicity and pathway inefficiencies limit titers, necessitating strain engineering . Clinically, pharmacokinetic studies and human trials are needed to validate therapeutic efficacy . Furthermore, sustainable extraction methods from plant waste (e.g., tomato pomace) could mitigate production costs .

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